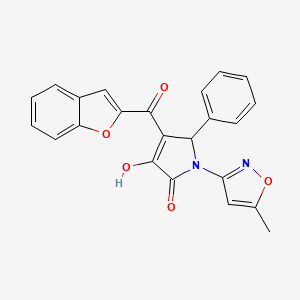

4-(benzofuran-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one

Description

Properties

IUPAC Name |

3-(1-benzofuran-2-carbonyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2-phenyl-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N2O5/c1-13-11-18(24-30-13)25-20(14-7-3-2-4-8-14)19(22(27)23(25)28)21(26)17-12-15-9-5-6-10-16(15)29-17/h2-12,20,27H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMZPBYGKDLIHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC4=CC=CC=C4O3)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the benzofuran core. One common approach is the cyclization of o-hydroxybenzaldehydes with β-keto esters under acidic conditions. The resulting benzofuran derivative can then undergo further functionalization to introduce the hydroxyl, methylisoxazole, and phenyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale synthesis, ensuring the availability of starting materials, and implementing purification techniques to achieve high purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: : The compound can be reduced to remove oxygen-containing functional groups.

Substitution: : The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst can be used.

Substitution: : Electrophilic reagents like bromine (Br₂) and Lewis acids such as aluminum chloride (AlCl₃) are often employed.

Major Products Formed

Oxidation: : Formation of benzofuran-2-carboxylic acid derivatives.

Reduction: : Production of reduced pyrrole derivatives.

Substitution: : Introduction of various substituents on the phenyl ring.

Scientific Research Applications

The compound 4-(benzofuran-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article delves into its scientific research applications, highlighting key findings, structural properties, and case studies.

Recent studies have demonstrated the anticancer potential of this compound through various mechanisms:

Cytotoxicity Studies

The compound was evaluated for its cytotoxic effects on leukemia cell lines K562 and HL60, showing significant potency with IC50 values of 5 μM and 0.1 μM, respectively. These results indicate that the compound can selectively target cancer cells while sparing normal cells.

Structure–Activity Relationship (SAR)

Research into the structure–activity relationship has revealed that:

- The presence of hydroxyl groups enhances interaction with biological targets, promoting cytotoxicity.

- Modifications at specific positions on the benzofuran ring can lead to increased potency against various cancer cell lines.

Case Studies

- Benzofuran Derivatives : A study involving benzofuran derivatives indicated that compounds with specific halogen substitutions exhibited enhanced anticancer properties through selective inhibition of critical pathways in cancer cell proliferation.

- Dual Inhibitors : Research on dual inhibitors combining tubulin and histone deacetylase (HDAC) activities demonstrated that certain structural features significantly improved antiproliferative activity.

Antimicrobial Properties

The compound has also been studied for its antimicrobial properties. Certain derivatives have shown significant inhibitory effects against bacterial and fungal strains.

Case Study: Antimicrobial Activity

A synthesis study found that benzofuran derivatives exhibited activity against Mycobacterium tuberculosis, with some compounds demonstrating a minimum inhibitory concentration (MIC) as low as 3.12 µg/mL, indicating their potential as anti-tubercular agents .

Neuroprotective Effects

Preliminary studies suggest that the compound may exhibit neuroprotective properties relevant to neurodegenerative diseases. The mechanisms involved include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism.

- Modulation of Signaling Pathways : The compound may interfere with pathways such as PI3K/Akt and MAPK, crucial for cell survival and proliferation.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress can lead to apoptosis in tumor cells .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural differences between the target compound and its analogs:

Key Structural and Functional Insights:

2-Methyl-2,3-dihydrobenzofuran-5-carbonyl (): Partial saturation of the benzofuran ring may reduce planarity, altering solubility and steric interactions .

R1 Substituent Modifications: 5-Methylisoxazol-3-yl (Target, ): The isoxazole ring provides hydrogen-bond acceptors (N and O) and metabolic stability due to its heterocyclic nature. 2-(Diethylamino)ethyl (): The tertiary amine introduces a cationic center at physiological pH, which could enhance membrane permeability or ionic interactions .

R5 Substituent Diversity: Phenyl (Target): A simple aromatic group with moderate lipophilicity. 4-Hydroxy-3-methoxyphenyl (): The phenolic hydroxyl and methoxy groups enable hydrogen bonding and may confer antioxidant properties .

Biological Implications: : The 3-pyridinyl group at R5 introduces a hydrogen-bond acceptor, which could mimic natural substrates in kinase or protease inhibition . : The benzyloxy and diethylamino groups suggest dual functionality—hydrophobic interactions via benzyl and charge-based interactions via the amine .

Research Findings and Structural Analysis

- Crystallography : SHELX software () is widely used for resolving crystal structures of such compounds. For example, and likely employed SHELX for determining bond lengths and angles, critical for understanding conformational stability .

- Electronic Effects: The β-keto-enol tautomerism in the pyrrolone ring (common to all compounds) creates a conjugated system, stabilizing the molecule and enabling resonance-assisted hydrogen bonding .

- Solubility : Compounds with polar substituents (e.g., ’s 4-hydroxy-3-methoxyphenyl) exhibit higher aqueous solubility, whereas lipophilic groups (e.g., ’s 3-chlorophenyl) may improve membrane permeability .

Biological Activity

The compound 4-(benzofuran-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one is a complex organic molecule that belongs to the class of heterocyclic compounds. Its unique structural features, including a benzofuran moiety, a hydroxy group, and an isoxazole ring, suggest potential for diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 406.41 g/mol. The compound's structure includes:

- Benzofuran moiety : Known for various biological activities.

- Isoxazole ring : Associated with neuroprotective and anti-inflammatory effects.

- Pyrrole ring : Exhibits significant pharmacological properties.

Anticancer Activity

Research indicates that derivatives of benzofuran compounds exhibit notable anticancer properties. The compound has been evaluated for its ability to inhibit tumor cell proliferation.

Case Study:

In vitro studies demonstrated that related benzofuran derivatives showed significant cytotoxicity against various cancer cell lines. For instance, a related compound exhibited an IC50 value of 12 μM against the A2780 ovarian cancer cell line, indicating potent anticancer activity .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 4-(benzofuran-2-carbonyl)-3-hydroxy... | A2780 (Ovarian) | 12 |

| Other Benzofuran Derivative | HeLa (Cervical) | 4.6 |

| Other Benzofuran Derivative | MDA-MB-231 (Breast) | 180 |

Antimicrobial Activity

The compound has also shown promising antimicrobial activity. Various studies have reported that benzofuran derivatives possess antibacterial and antifungal properties.

Findings:

A study on related compounds indicated significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 64 to 512 µg/mL against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Activity

The anti-inflammatory potential of benzofuran derivatives has been documented extensively. The presence of hydroxyl groups in the structure enhances their ability to inhibit inflammatory pathways.

Research Insights:

In vitro assays have demonstrated that certain benzofuran compounds can effectively reduce the production of pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases .

The biological activities of the compound can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : Many benzofuran derivatives inhibit key enzymes involved in cancer progression and inflammation.

- Induction of Apoptosis : Certain compounds promote programmed cell death in cancer cells, enhancing their therapeutic efficacy.

- Antioxidant Properties : The presence of hydroxyl groups contributes to antioxidant activity, which can mitigate oxidative stress-related damage.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-(benzofuran-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one, and how can yield be optimized?

- Methodology : Multi-step synthesis typically involves coupling benzofuran-2-carboxylic acid derivatives with functionalized pyrrolone intermediates. Key steps include:

- Step 1 : Activation of benzofuran-2-carboxylic acid using coupling agents (e.g., DCC or EDC) to form the acyl chloride intermediate .

- Step 2 : Reaction with a pre-synthesized pyrrolone scaffold containing the 5-methylisoxazole and phenyl substituents under controlled pH (6–8) and temperature (40–60°C) .

- Optimization : Use of polar aprotic solvents (e.g., DMF) and catalytic bases (e.g., triethylamine) improves coupling efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Q. Which characterization techniques are critical for confirming the structure of this compound?

- Core Techniques :

- NMR Spectroscopy : H and C NMR to identify proton environments (e.g., hydroxyl at δ 10–12 ppm, aromatic protons at δ 6.5–8.5 ppm) and carbonyl groups (δ 160–180 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] at m/z 460.12) and fragmentation patterns .

- X-ray Crystallography : For unambiguous structural confirmation. SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths/angles and hydrogen-bonding networks .

Q. How do the functional groups (benzofuran, isoxazole, hydroxyl) influence its chemical reactivity?

- Benzofuran : Participates in π-π stacking interactions, enhancing stability in biological assays. Susceptible to electrophilic substitution at the 5-position .

- Isoxazole : Acts as a hydrogen-bond acceptor; its electron-deficient nature facilitates nucleophilic attacks at the 3-position .

- Hydroxyl Group : Enables hydrogen bonding with biological targets (e.g., enzymes) and serves as a site for derivatization (e.g., acetylation, sulfonation) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during the coupling of benzofuran and pyrrolone moieties?

- Controlled Variables :

- Temperature : Lower temperatures (≤40°C) reduce side reactions like over-acylation .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd(OAc)) improve regioselectivity in heterocyclic coupling .

- Real-Time Monitoring : Use in-situ FTIR to track carbonyl intermediate formation and adjust stoichiometry dynamically .

Q. What contradictions exist in spectral data interpretation for this compound, and how are they resolved?

- Key Contradictions : Overlapping H NMR signals for aromatic protons (benzofuran vs. phenyl groups).

- Resolution Strategies :

- 2D NMR (COSY, HSQC) : Differentiates coupled protons and assigns quaternary carbons .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts, cross-validating experimental data .

Q. What computational methods are effective for predicting binding affinities of this compound with biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2). Key parameters include binding energy (ΔG ≤ −8 kcal/mol) and RMSD (<2 Å) .

- MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories .

Q. How does the compound’s stereochemistry impact its biological activity, and what methods validate enantiomeric purity?

- Chiral Centers : The hydroxyl and benzofuran groups may induce stereoselective binding.

- Validation :

- Chiral HPLC : Using a Chiralpak AD-H column (hexane/isopropanol, 90:10) to separate enantiomers .

- Circular Dichroism (CD) : Confirms absolute configuration via Cotton effects at 220–250 nm .

Q. What experimental designs address discrepancies in thermal stability reported across studies?

- Thermogravimetric Analysis (TGA) : Conduct under inert (N) vs. oxidative (O) atmospheres to assess decomposition pathways .

- DSC : Identifies polymorphic transitions (e.g., endothermic peaks at 150–200°C) that may explain stability variations .

Q. How can ecological risk assessments be integrated into early-stage research for this compound?

- Environmental Fate Studies :

- Biodegradation Assays : OECD 301B protocol to measure half-life in aqueous media .

- Toxicity Screening : Daphnia magna acute toxicity tests (EC determination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.